3-(2-Acetylphenyl)propanenitrile

Description

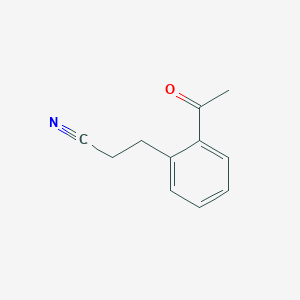

Structure

2D Structure

3D Structure

Properties

CAS No. |

820963-25-5 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(2-acetylphenyl)propanenitrile |

InChI |

InChI=1S/C11H11NO/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

PORVOCWKNHJCHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 2 Acetylphenyl Propanenitrile Derivatives

Chemical Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 3-(2-Acetylphenyl)propanenitrile is a site of significant reactivity, enabling its conversion into several other important functional groups.

Hydrolytic Conversion to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to form a carboxylic acid, a transformation that proceeds through an amide intermediate. allen.in This reaction can be catalyzed by either acid or base, with the specific conditions influencing the final product isolated from the reaction mixture. ncert.nic.inwikipedia.org

Under acidic conditions, the nitrile is heated with a dilute mineral acid, such as hydrochloric acid. wikipedia.org The reaction involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. allen.inncert.nic.in A subsequent series of proton transfers and tautomerization yields an amide intermediate, which is then further hydrolyzed under the reaction conditions to produce 3-(2-acetylphenyl)propanoic acid and an ammonium salt. allen.in

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. wikipedia.orgresearchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. researchgate.net The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. allen.in Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, in this case, sodium 3-(2-acetylphenyl)propanoate. allen.inwikipedia.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. wikipedia.org

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 3-(2-Acetylphenyl)propanamide | 3-(2-Acetylphenyl)propanoic acid |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat (reflux), followed by acidification (e.g., HCl) | Sodium 3-(2-acetylphenyl)propanoate | 3-(2-Acetylphenyl)propanoic acid |

Generation of Acyl Azides and Subsequent Isocyanates from Nitrile Precursors

The synthesis of acyl azides and isocyanates from a nitrile precursor is a multi-step process that begins with the hydrolysis of the nitrile to its corresponding carboxylic acid, as described in the previous section. Once 3-(2-acetylphenyl)propanoic acid is formed, it can be converted into an acyl azide.

A modern and efficient method for this conversion involves treating the carboxylic acid with sodium azide in the presence of reagents such as trichloroacetonitrile and triphenylphosphine at room temperature. jlu.edu.cn This one-pot procedure offers high yields and avoids the need to first convert the carboxylic acid into a more reactive intermediate like an acyl chloride. jlu.edu.cn The resulting 3-(2-acetylphenyl)propanoyl azide is a versatile intermediate. Acyl azides are known to be highly unstable and potentially explosive, but they can be safely generated and used in situ, particularly in continuous-flow systems. libretexts.org

Upon heating, acyl azides undergo a thermal rearrangement known as the Curtius rearrangement to produce an isocyanate, with the loss of nitrogen gas. This transformation yields 1-(2-(2-isocyanatoethyl)phenyl)ethan-1-one, which can then be used in a variety of subsequent reactions, such as the synthesis of ureas and carbamates.

| Step | Transformation | Typical Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Nitrile Hydrolysis | NaOH(aq), heat; then H₃O⁺ | 3-(2-Acetylphenyl)propanoic acid |

| 2 | Acyl Azide Formation | NaN₃, Ph₃P, Cl₃CCN, room temperature | 3-(2-Acetylphenyl)propanoyl azide |

| 3 | Curtius Rearrangement | Heat (in an inert solvent) | 1-(2-(2-Isocyanatoethyl)phenyl)ethan-1-one |

Participation in Cycloaddition Reactions

The nitrile functional group can act as a dipolarophile in [3+2] cycloaddition reactions, reacting with 1,3-dipoles to form five-membered heterocyclic rings. A notable example is the reaction with nitrilimines. Nitrilimines, often generated in situ from the dehydrohalogenation of hydrazonoyl halides, react with nitriles to produce 1,2,4-triazole derivatives. scispace.com

In the context of this compound, the nitrile group can react with a diarylnitrilimine. This reaction is a type of 1,3-dipolar cycloaddition that is typically highly regioselective. scispace.com The reaction pathway and regioselectivity can be analyzed using molecular electron density theory, which examines the electrophilic and nucleophilic character of the reactants. scispace.com The cycloaddition results in the formation of a highly substituted 1,2,4-triazole ring attached to the propanenitrile side chain, yielding a complex heterocyclic product.

Chemical Transformations of the Acetyl Group

The acetyl group, a ketone, provides another site for chemical modification through reactions at the carbonyl carbon and oxygen.

Derivatization to Oxime and Methyl Oxime Functionalities

The acetyl group of this compound readily undergoes condensation reactions with hydroxylamine and its derivatives to form oximes. Oximes are crystalline compounds often used for the purification and characterization of carbonyl compounds. masterorganicchemistry.com The standard method for oximation involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base. masterorganicchemistry.compharmaguideline.com The base, such as potassium hydroxide or pyridine, neutralizes the HCl released, driving the reaction to completion. The reaction is typically carried out by refluxing the reactants in a polar solvent like ethanol. pharmaguideline.com

This transformation converts the acetyl group into a 1-(2-(3-cyanopropyl)phenyl)ethan-1-one oxime. Similarly, methyl oximes can be synthesized by using O-methylhydroxylamine hydrochloride as the reagent under similar conditions.

| Derivative | Reagents | Typical Solvent | Conditions |

|---|---|---|---|

| Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., KOH, Pyridine) | Ethanol | Reflux |

| Methyl Oxime | O-Methylhydroxylamine hydrochloride (CH₃ONH₂·HCl), Base (e.g., KOH, Pyridine) | Ethanol | Reflux |

Reductive Modifications of the Acetyl Group to Alkane or Alcohol Moieties

The acetyl group can be reduced to either a secondary alcohol or completely deoxygenated to an alkane (an ethyl group), depending on the reagents and conditions employed.

Reduction to Alcohol: The selective reduction of the ketone to a secondary alcohol, 1-(2-(3-cyanopropyl)phenyl)ethan-1-ol, can be achieved using mild hydride reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common choice for this transformation. Under these conditions, NaBH₄ is generally chemoselective for the reduction of aldehydes and ketones over less reactive functional groups like nitriles. scispace.com

Reduction to Alkane: For the complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, thereby converting the acetyl group to an ethyl group, more rigorous methods are required. Two classical methods are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction : This method involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. libretexts.orgwikipedia.org These strongly acidic conditions are effective for reducing aryl-alkyl ketones. wikipedia.org The nitrile group is generally tolerant to these conditions, making this a viable pathway to synthesize 3-(2-ethylphenyl)propanenitrile.

Wolff-Kishner Reduction : This reaction is performed under strongly basic conditions and serves as a complementary method to the Clemmensen reduction. masterorganicchemistry.com The ketone is first converted to a hydrazone by heating with hydrazine (N₂H₄), followed by deoxygenation upon heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. wikipedia.orgpharmaguideline.com This method is suitable for substrates that are sensitive to strong acids. wikipedia.org

| Target Moiety | Reaction Name | Reagents & Conditions | Final Product |

|---|---|---|---|

| Alcohol | Hydride Reduction | Sodium borohydride (NaBH₄) in methanol or ethanol, room temperature | 1-(2-(3-Cyanopropyl)phenyl)ethan-1-ol |

| Alkane | Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat | 3-(2-Ethylphenyl)propanenitrile |

| Alkane | Wolff-Kishner Reduction | Hydrazine (N₂H₄), potassium hydroxide (KOH), ethylene glycol, high temperature | 3-(2-Ethylphenyl)propanenitrile |

Reactivity of the Aromatic Ring and Propane Chain of this compound Derivatives

The reactivity of this compound and its derivatives is characterized by the interplay of the functional groups present: the acetyl group, the nitrile moiety, and the propanenitrile side chain, all attached to an aromatic ring. The electron-withdrawing nature of both the acetyl and cyano groups influences the reactivity of the benzene ring, while the propane chain offers sites for potential C-H functionalization.

Hydrogenation and Saturation of Unsaturated Analogs

The selective hydrogenation of unsaturated analogs of this compound presents a synthetic challenge due to the presence of multiple reducible functional groups: the aromatic ring, the ketone, the nitrile, and any unsaturation in the propane chain. The outcome of a hydrogenation reaction is highly dependent on the catalyst, solvent, and reaction conditions.

While specific studies on the hydrogenation of unsaturated this compound analogs are not extensively documented, the behavior of related compounds provides significant insights. For instance, the chemoselective hydrogenation of α,β-unsaturated nitriles has been investigated. In the case of cinnamonitrile, hydrogenation can lead to the saturation of the carbon-carbon double bond to form hydrocinnamonitrile, reduction of the nitrile to 3-phenylallylamine, or complete saturation to 3-phenylpropylamine. The selectivity is influenced by the catalyst, with Raney cobalt and Raney nickel showing different selectivities. The use of ammonia-saturated methanol as a solvent at elevated temperature and pressure has been shown to favor the formation of the unsaturated amine.

The catalytic system for such hydrogenations can tolerate a range of functional groups, including hydroxyl, methoxy, chloro, and carbonyl groups, although aromatic nitro groups are not compatible. This suggests that in an unsaturated analog of this compound, it may be possible to selectively reduce the unsaturation in the side chain while preserving the acetyl and nitrile functionalities.

Furthermore, studies on the hydrogenation of acetophenone derivatives indicate that the carbonyl group can be reduced to an alcohol. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. For example, supported palladium and rhodium catalysts have been used for the selective hydrogenation of acetophenone. The solvent also plays a significant role, with water sometimes being the most effective medium.

The presence of electron-withdrawing groups on the aromatic ring, such as the nitrile in the target molecule's analogs, can influence the rate of hydrogenation of the carbonyl group. Research on the hydrodeoxygenation of hydroxyacetophenone derivatives has shown that electron-donating substituents lead to faster conversion compared to electron-withdrawing groups.

A summary of representative conditions for the selective hydrogenation of related functional groups is presented in the table below.

| Substrate | Catalyst | Solvent | Conditions | Major Product(s) |

| Cinnamonitrile | Raney Cobalt (doped) | NH3-saturated Methanol | 100 °C, 80 bar | 3-Phenylallylamine |

| Acetophenone | 5% Pd/Al2O3 | Water | - | 1-Phenylethanol |

| 4'-Hydroxyacetophenone | Fe25Ru75@SILP | - | Standard conditions | Hydrodeoxygenation products |

This table presents data from studies on analogous compounds to illustrate potential reaction pathways and conditions.

Investigation of Functional Group Tolerance in Palladium-Catalyzed Reactions on Aryl Ketones

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling a wide array of transformations. The functional group tolerance of these reactions is a critical aspect, particularly when dealing with multifunctional molecules like this compound. The presence of both a ketone and a nitrile group can influence the outcome of palladium-catalyzed cross-coupling and C-H functionalization reactions.

Research into palladium-catalyzed C-H functionalization has demonstrated that aromatic ketones can serve as directing groups for the ortho-C-H activation of the aromatic ring. This has been utilized in reactions such as amidation. The use of an electron-deficient palladium complex, such as Pd(OTf)2, has been shown to be crucial for the success of these transformations. The compatibility of these reactions with a cyano group on the aromatic ring is an important consideration. Studies on palladium-catalyzed ligand-directed C-H functionalization have shown that functional groups like cyano and nitro substituents on the aromatic ring are often well-tolerated.

In the context of the propane chain of this compound, palladium-catalyzed C-H activation is also a possibility. While direct examples on this specific substrate are scarce, palladium-catalyzed allylic C-H alkylation showcases the potential for functionalizing sp3 C-H bonds. The mechanism of such reactions often involves C-H cleavage facilitated by a ligand on the palladium catalyst, such as an acetate (B1210297) ion.

The weak chelation of the carbonyl group in aromatic ketones has been successfully used to direct the selective activation of an ortho-methyl C(sp3)–H bond over an ortho-C(sp2)–H bond in the presence of an external bidentate ligand. This type of selectivity would be highly relevant for derivatives of this compound that contain substitution at the ortho-position of the acetyl group.

The following table summarizes the functional group tolerance observed in various palladium-catalyzed reactions on aryl ketones and related systems, highlighting the compatibility with nitrile groups.

| Reaction Type | Palladium Catalyst/Ligand | Substrate Type | Tolerated Functional Groups (including) |

| C-H Amidation | Pd(OTf)2 | Aromatic Ketones | - |

| Ligand-Directed C-H Functionalization | Pd(OAc)2 | Various arenes | Halogen, Acetyl, Cyano, Nitro |

| Dual C-H Functionalization | Pd(OAc)2 / Ac-Ile-OH | 2-Methyl Aromatic Ketones | - |

This table is a compilation of data from research on palladium-catalyzed reactions on analogous aromatic ketones, demonstrating the potential reactivity and functional group tolerance relevant to this compound.

Theoretical and Computational Chemistry Investigations of Acetylphenylpropanenitrile Architectures

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Through electronic structure and molecular orbital analysis, the behavior of 3-(2-Acetylphenyl)propanenitrile can be predicted and understood at a quantum mechanical level.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

Table 1: Calculated HOMO and LUMO Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

Note: These values are hypothetical and for illustrative purposes, as specific literature data for this compound is not available. The values are representative of what might be expected for a molecule with this structure based on general principles of computational chemistry.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and anti-bonding interactions between atoms, revealing the nature of intra- and intermolecular forces. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (2) O | π* (C=O) | 35.8 |

| π (C=C) phenyl | σ* (C-C) side chain | 5.2 |

| σ (C-H) side chain | σ* (C-C) phenyl | 2.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. E(2) represents the stabilization energy.

Reactivity and Stability Profiling

Understanding the reactivity and stability of this compound is crucial for predicting its behavior in chemical reactions. Computational methods provide a framework for quantifying these properties.

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and ground state properties of molecules. chemrxiv.orgnih.govnih.gov By approximating the electron density, DFT can accurately calculate various molecular properties, including optimized geometry, total energy, and the distribution of electron density. mdpi.com For this compound, DFT calculations can reveal the most stable conformation of the molecule and provide insights into the electronic effects of the acetyl and nitrile functional groups on the phenyl ring.

Determination of Global Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 3.05 |

| Electrophilicity Index (ω) | 2.89 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.

Mechanistic Elucidation of Reactions Involving Acetylphenylpropanenitrile Systems

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway. researchgate.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the nitrile moiety, DFT calculations can be employed to model the step-by-step process. This allows for the identification of intermediates and transition states, and the determination of the rate-determining step. For instance, the mechanism of a [3+2] cycloaddition reaction involving the nitrile group could be computationally explored to understand its feasibility and stereoselectivity. researchgate.netresearchgate.net

Computational Modeling of Catalytic Reaction Pathways

The formation of this compound, typically synthesized via the conjugate addition (Michael addition) of a cyanide nucleophile to an α,β-unsaturated ketone precursor like 2-vinylacetophenone, has been a subject of theoretical investigation to elucidate its reaction mechanism. Density Functional Theory (DFT) calculations are powerful tools for modeling such catalytic reaction pathways, providing detailed insights into transition states and reaction intermediates that are often difficult to observe experimentally. sciforum.net

In a typical base-catalyzed hydrocyanation reaction, the mechanism involves the activation of a cyanide source by a base to generate a nucleophilic cyanide anion. sciforum.net This anion then attacks the electrophilic β-carbon of the α,β-unsaturated ketone. Computational models, often employing methods like B3LYP, are used to map the potential energy surface of this process. These calculations can determine the activation free energies (ΔG‡) for key steps, such as the C-C bond formation and subsequent protonation events. tue.nl

Table 1: Representative DFT-Calculated Energy Values for a Model Hydrocyanation Pathway

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Catalyst-Reactant Complex | 0.0 | Initial state of the coordinated reactants. |

| 2 | Transition State 1 (TS1) | +15.1 | Energy barrier for the rate-determining C-C bond formation. mdpi.com |

| 3 | Intermediate Product | -5.2 | A stabilized intermediate formed after the nucleophilic attack. |

| 4 | Transition State 2 (TS2) | +8.4 | Energy barrier for the protonation or product release step. |

Note: The values in this table are illustrative and based on generalized DFT studies of hydrocyanation reactions, as specific data for this compound was not available.

Investigation of Regioselectivity and Stereoselectivity in Related Transformations

Computational chemistry provides critical insights into the factors governing regioselectivity and stereoselectivity in reactions forming acetylphenylpropanenitrile and related structures. The conjugate addition of cyanide to 2-vinylacetophenone can, in principle, yield different isomers, and theoretical models can predict and explain the observed product distributions.

Regioselectivity: The strong preference for the formation of this compound via 1,4-addition (to the β-carbon) rather than 1,2-addition (to the carbonyl carbon) is explained by frontier molecular orbital (FMO) theory and DFT calculations. sciforum.net These calculations typically show that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the β-carbon, making it the most electrophilic site for the nucleophilic attack by the cyanide ion. sciforum.net DFT studies on nickel-catalyzed hydrocyanation of dienes, for example, have been used to explain the preference for linear versus branched nitrile products by comparing the activation energies of the competing pathways. mdpi.com The calculations showed that a difference of only a few kcal/mol in the rate-determining transition states is sufficient to dictate the major product. mdpi.com

Stereoselectivity: In asymmetric catalysis aimed at producing a single enantiomer of a chiral product, computational methods are invaluable. For the palladium-catalyzed 1,4-conjugate addition of aryl groups to cyclic enones—a reaction class analogous to the synthesis of some nitrile derivatives—a method known as quantum-guided molecular mechanics (Q2MM) has been developed. nih.gov This approach builds a transition-state force field to rapidly screen virtual libraries of chiral ligands and substrates. nih.gov By calculating the energies of the four possible stereoisomeric transition states, the model can predict the enantiomeric excess (% ee) with high accuracy. nih.gov These models reveal that subtle steric and electronic interactions between the chiral ligand, the substrate, and the catalyst in the transition state are responsible for the observed stereoselectivity.

Table 2: Illustrative Comparison of Transition State Energies for Isomer Formation

| Pathway | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Regioselectivity: 1,4-Addition | TS_1,4 | 0.0 | Favored pathway, lower energy barrier. |

| Regioselectivity: 1,2-Addition | TS_1,2 | +4.5 | Disfavored pathway, higher energy barrier. |

| Stereoselectivity: R-enantiomer | TS_R | +1.2 | Minor enantiomer. |

Note: This table presents hypothetical energy differences to illustrate how computational results are interpreted to predict selectivity.

Noncovalent Interactions and Crystal Packing Analysis (for relevant solid-state structures)

While a specific crystal structure for this compound is not described in the available literature, analysis of related benzonitrile and acetyl-substituted aromatic compounds allows for a robust prediction of the noncovalent interactions that would govern its crystal packing. rsc.orgrsc.org Noncovalent interactions are the primary forces that dictate the three-dimensional arrangement of molecules in a crystal lattice, influencing physical properties such as melting point and solubility. unam.mx

The key functional groups in this compound—the acetyl group (C=O), the phenyl ring (π-system), and the nitrile group (C≡N)—are all active participants in various noncovalent interactions. youtube.comlibretexts.org

Hydrogen Bonds: Although lacking classic hydrogen bond donors like O-H or N-H, the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen of the acetyl group and the nitrogen of the nitrile group are effective hydrogen bond acceptors. nih.gov These interactions, though weak individually, collectively contribute significantly to the stability of the crystal structure.

π-π Stacking: The presence of the phenyl ring facilitates π-π stacking interactions, where aromatic rings align in either a parallel or T-shaped arrangement. These interactions are crucial for the assembly of many aromatic compounds. rsc.org

Dipole-Dipole Interactions: The highly polar nitrile and acetyl groups create significant molecular dipoles, leading to strong dipole-dipole interactions that help orient the molecules within the crystal lattice. libretexts.org

Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.govnih.gov This method maps various properties onto the surface, with red spots indicating close contacts (like hydrogen bonds) and blue regions representing weaker interactions. nih.gov This analysis allows for the deconstruction of the crystal packing into a percentage contribution from each type of interaction (e.g., H···H, C···H, O···H). nih.gov

Table 3: Common Noncovalent Interactions Expected in Acetylphenylpropanenitrile Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kJ/mol) |

|---|---|---|---|---|

| Weak Hydrogen Bond | C–H (aromatic/aliphatic) | O=C (acetyl) | 2.2 - 2.8 | 4 - 12 |

| Weak Hydrogen Bond | C–H (aromatic/aliphatic) | N≡C (nitrile) | 2.3 - 2.9 | 2 - 8 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | 1 - 20 rsc.org |

Emerging Research Avenues and Future Directions in 3 2 Acetylphenyl Propanenitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. chemistryjournals.net The development of sustainable and green synthetic methodologies for 3-(2-Acetylphenyl)propanenitrile and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. chemistryjournals.net

Future research will likely focus on the application of green chemistry principles to the synthesis of this compound. This includes the use of alternative, environmentally benign solvents such as water or ionic liquids, and the development of solvent-free reaction conditions. chemistryjournals.net Microwave-assisted synthesis and ultrasound-assisted methods are also promising avenues, as they can significantly reduce reaction times and energy consumption. nih.gov For instance, the Knoevenagel condensation, a common reaction for forming carbon-carbon bonds in related syntheses, has been shown to be highly efficient under microwave irradiation in aqueous media. researchgate.net

Biocatalysis, employing enzymes to carry out chemical transformations, offers another green alternative. Enzymes can exhibit high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproduct formation. The development of enzymatic routes to key intermediates or the direct enzymatic modification of the this compound core structure represents a significant future direction.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free |

| Energy | Conventional heating, often for extended periods | Microwave irradiation, ultrasonication, reduced reaction times |

| Catalysts | Stoichiometric and often hazardous reagents | Catalytic amounts of less toxic metals, organocatalysts, biocatalysts |

| Waste | Significant generation of byproducts and waste streams | Minimized waste through higher atom economy and catalyst recycling |

| Derivatization | Frequent use of protecting groups | Minimized use of protecting groups through selective reactions |

Exploration of Chemo- and Regioselective Functionalization of the Core Structure

The presence of multiple reactive sites in this compound makes the chemo- and regioselective functionalization of its core structure a significant challenge and a fertile ground for research. The ability to selectively modify one functional group in the presence of others is crucial for the efficient synthesis of complex derivatives.

Future research will likely focus on developing methodologies for the selective transformation of the ketone, nitrile, and aromatic ring. For example, the development of mild and selective reducing agents could allow for the conversion of the acetyl group to an alcohol without affecting the nitrile functionality. Conversely, selective hydrolysis or reduction of the nitrile group while preserving the ketone would open up different synthetic pathways. The investigation into the reactivity of analogous 2-acylbenzonitriles has shown that these molecules can undergo tandem reactions with various nucleophiles to produce complex heterocyclic structures like 3,3-disubstituted isoindolinones. researchgate.net This suggests a rich area of exploration for similar transformations with this compound.

The aromatic ring also presents opportunities for regioselective functionalization through electrophilic aromatic substitution reactions. Directing the substitution to specific positions on the phenyl ring will be a key area of investigation, potentially utilizing directing groups or specialized catalytic systems.

Design and Application of Novel Catalytic Systems for Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems for the transformation of this compound is a promising research direction. Catalysts can offer enhanced efficiency, selectivity, and sustainability compared to stoichiometric reagents.

Future research will likely explore a range of catalytic systems, including:

Transition Metal Catalysis: Transition metal catalysts are widely used for a variety of organic transformations. For this compound, this could include catalytic hydrogenation of the ketone or nitrile group, cross-coupling reactions on the aromatic ring, and C-H activation/functionalization. The chemoselective catalytic hydrogenation of nitriles in the presence of other reducible functional groups is a known challenge, and the development of catalysts that can selectively reduce the nitrile or the ketone in this molecule would be a significant advancement. google.com

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool in asymmetric synthesis. The use of chiral organocatalysts could enable the enantioselective functionalization of this compound, for example, in the asymmetric reduction of the ketone or in stereoselective additions to the carbonyl group.

Photoredox Catalysis: This rapidly developing field utilizes light to drive chemical reactions. Photoredox catalysis could enable novel transformations of this compound under mild conditions, such as radical additions or C-H functionalizations.

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Transformation | Potential Catalytic System |

|---|---|---|

| Acetyl Group (Ketone) | Reduction to alcohol | Transition metal catalysts (e.g., Pd, Pt, Ru), Organocatalysts (for asymmetric reduction) |

| Propanenitrile (Nitrile) | Reduction to amine | Transition metal catalysts (e.g., Pd/C, Raney Ni) |

| Hydrolysis to carboxylic acid | Acid or base catalysis, Nitrilase enzymes | |

| Aromatic Ring | Cross-coupling reactions | Palladium-based catalysts |

| C-H functionalization | Transition metal catalysts (e.g., Rh, Ir), Photoredox catalysts |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of chemical synthesis with high-throughput screening (HTS) and automated synthesis platforms is revolutionizing drug discovery and materials science. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

Future research in the context of this compound will likely involve the use of this compound as a scaffold for the creation of diverse chemical libraries. Automated synthesis platforms can be programmed to perform a series of reactions in a parallel or sequential manner, enabling the rapid generation of a multitude of derivatives. synthiaonline.comchimia.ch These libraries can then be subjected to HTS to identify compounds with interesting biological activities, such as kinase inhibition, or desirable material properties. nih.govnih.govdrugdiscoverytrends.com The development of robust and versatile synthetic routes that are amenable to automation will be a key prerequisite for this approach.

Computational Design and Prediction of Novel Derivatives with Tuned Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the design of new molecules with desired characteristics. For this compound, computational methods can be employed to design novel derivatives with tuned reactivity profiles.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of the molecule. mdpi.com These calculations can help in understanding the chemo- and regioselectivity of different reactions and in predicting the effect of substituents on the reactivity of the various functional groups. ajpchem.org

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activity or other properties. nih.govnih.govmdpi.comfrontiersin.org These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards the most promising candidates. The combination of computational design with automated synthesis and HTS represents a powerful paradigm for the accelerated discovery of new functional molecules based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.